molecular formula C10H10ClF3O B14072650 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene

Katalognummer: B14072650
Molekulargewicht: 238.63 g/mol
InChI-Schlüssel: PXVPBQBQSCDLHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a fluorine atom

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropylbenzene with difluoromethoxybenzene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or pharmaceutical research.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene can be compared with similar compounds such as:

    1-(3-Chloropropyl)-4-fluorobenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in polarity and reactivity.

    1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-fluorobenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted research and industrial applications.

Eigenschaften

Molekularformel

C10H10ClF3O

Molekulargewicht

238.63 g/mol

IUPAC-Name

4-(3-chloropropyl)-2-(difluoromethoxy)-1-fluorobenzene

InChI

InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2

InChI-Schlüssel

PXVPBQBQSCDLHD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CCCCl)OC(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.